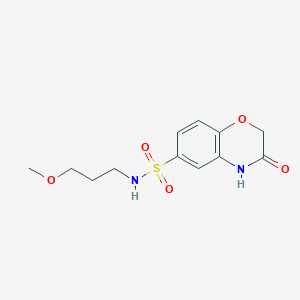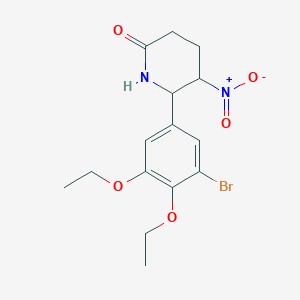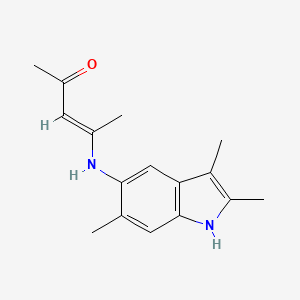![molecular formula C31H29F3N2O6 B11078423 3,4,5-trimethoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11078423.png)
3,4,5-trimethoxy-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrrole core, followed by the introduction of the trifluoromethyl group, and finally the attachment of the benzoyl and trimethoxybenzamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s ability to interact with certain enzymes or receptors, leading to changes in cellular processes. The benzoyl and trimethoxybenzamide groups may also contribute to its overall activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide
- N-(benzyloxy)-1-[4-(trifluoromethyl)phenyl]formamido 2,2-dimethylpropanoate
Uniqueness
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H29F3N2O6 |
|---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)pyrrol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C31H29F3N2O6/c1-19-25(26(37)21-13-9-6-10-14-21)30(31(32,33)34,29(39)36(19)16-15-20-11-7-5-8-12-20)35-28(38)22-17-23(40-2)27(42-4)24(18-22)41-3/h5-14,17-18H,15-16H2,1-4H3,(H,35,38) |
InChI Key |
UOGZLBSWPZYAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Methoxy-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)-p-tolyl-amine](/img/structure/B11078344.png)

![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11078356.png)
![methyl 11-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11078359.png)
![3-[5-(4-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-YL]propanoic acid](/img/structure/B11078360.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B11078367.png)
![6-bromo-1a-(furan-2-ylcarbonyl)-1-methyl-1-[(4-methylphenyl)carbonyl]-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11078368.png)
![Ethyl 4-[5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11078374.png)

![3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid](/img/structure/B11078381.png)
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11078386.png)
![6-{[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11078392.png)
